2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide
Overview
Description
2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide is an organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group, a nitro group, and an acetamide group attached to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Nitration: The thiazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Chlorination: The chloro group is introduced by treating the nitrated thiazole with a chlorinating agent such as thionyl chloride.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the chlorinated thiazole with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon or platinum oxide, and reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazole derivatives.
Reduction: Formation of 2-Chloro-n-(5-amino-thiazol-2-yl)-acetamide.
Hydrolysis: Formation of 2-Chloro-thiazole-5-carboxylic acid and acetamide.
Scientific Research Applications
2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of thiazole derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex thiazole-based compounds.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in biological macromolecules, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with enzyme active sites, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-n-(5-nitro-thiazol-2-yl)-benzamide
- 2-Chloro-n-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitro-benzamide
- 2-Chloro-3,5-dinitro-n-(5-nitro-thiazol-2-yl)-benzamide
Uniqueness
2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the acetamide group enhances its solubility and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O3S/c6-1-3(10)8-5-7-2-4(13-5)9(11)12/h2H,1H2,(H,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGAZNDDCWOASE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)NC(=O)CCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302175 | |
Record name | 2-chloro-n-(5-nitro-thiazol-2-yl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80302175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50772-59-3 | |
Record name | NSC149458 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-n-(5-nitro-thiazol-2-yl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80302175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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